![molecular formula C13H9BrF2S B7941268 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941268.png)
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form carbon-carbon bonds . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Cross-Coupling Reactions: This compound is a standard substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: For reduction reactions, common agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substituted Benzene Derivatives: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
New Aromatic Compounds: Resulting from cross-coupling reactions.
科学的研究の応用
1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Agrochemical Research: Used in the development of new agrochemicals, such as pesticides and herbicides.
作用機序
The mechanism of action of 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfanylmethyl group can be oxidized or reduced. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.
類似化合物との比較
1-Bromo-4-fluorobenzene: Similar in structure but lacks the sulfanylmethyl group.
1-Bromo-3-fluorobenzene: Similar but lacks the additional fluorophenyl group.
4-Bromo-1-fluorobenzene: Another similar compound with different substitution patterns.
Uniqueness: 1-Bromo-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both bromine and fluorine atoms, as well as the sulfanylmethyl group
特性
IUPAC Name |
4-bromo-2-fluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2S/c14-10-5-4-9(13(16)6-10)8-17-12-3-1-2-11(15)7-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFJASORIWSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione](/img/structure/B7941195.png)
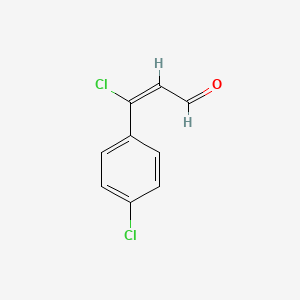
![(2S)-2-azaniumyl-3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B7941205.png)
![(2S)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B7941210.png)

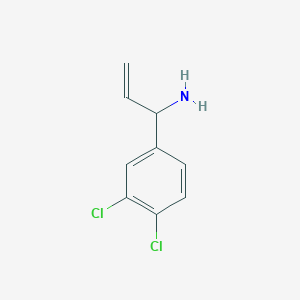
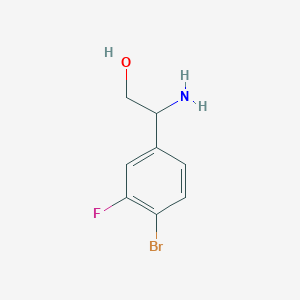
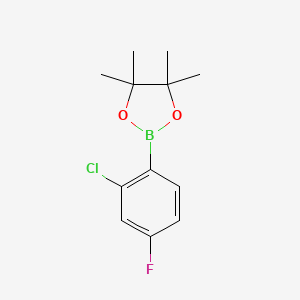
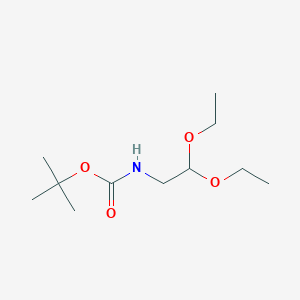
![1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7941255.png)
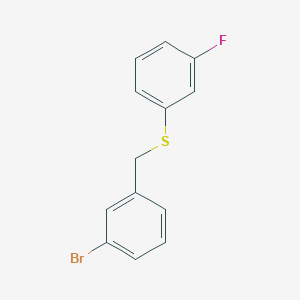
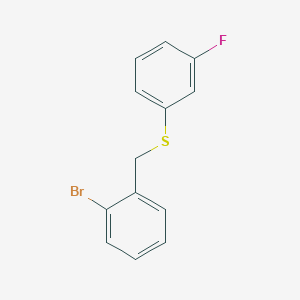
![4-[2-(1,3-Dioxan-2-yl)ethoxy]benzonitrile](/img/structure/B7941276.png)
![4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile](/img/structure/B7941282.png)
